molecular formula C9H16ClNO2 B2424713 Methyl 4-ethenylpiperidine-4-carboxylate;hydrochloride CAS No. 2411308-66-0

Methyl 4-ethenylpiperidine-4-carboxylate;hydrochloride

Cat. No.: B2424713
CAS No.: 2411308-66-0
M. Wt: 205.68
InChI Key: JVGWDDUNQOIJSI-UHFFFAOYSA-N
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Description

Methyl 4-ethenylpiperidine-4-carboxylate;hydrochloride is a chemical compound with the molecular formula C9H15NO2·HClThis compound is a piperidine derivative, which is a class of compounds known for their wide range of applications in pharmaceuticals and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-ethenylpiperidine-4-carboxylate;hydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the esterification of 4-vinylpiperidine with methanol in the presence of a strong acid catalyst to form the ester, followed by the addition of hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethenylpiperidine-4-carboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced piperidine derivatives .

Scientific Research Applications

Methyl 4-ethenylpiperidine-4-carboxylate;hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: This compound is explored for its potential therapeutic properties, including its use in drug discovery and development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-ethenylpiperidine-4-carboxylate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry .

Properties

IUPAC Name

methyl 4-ethenylpiperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-3-9(8(11)12-2)4-6-10-7-5-9;/h3,10H,1,4-7H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRBGVCAYZHOTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCNCC1)C=C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2411308-66-0
Record name methyl 4-ethenylpiperidine-4-carboxylate hydrochloride
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